1-Nitro-3-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene
Description
1-Nitro-3-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene is an organic compound that belongs to the class of nitro compounds These compounds are characterized by the presence of one or more nitro functional groups (-NO2) The nitro group is known for its electron-withdrawing properties, which significantly influence the chemical behavior of the compound
Properties
Molecular Formula |
C19H21N2O3- |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-[hydroxy(oxido)amino]-N-[(1-phenylcyclopentyl)methyl]benzamide |
InChI |
InChI=1S/C19H21N2O3/c22-18(15-7-6-10-17(13-15)21(23)24)20-14-19(11-4-5-12-19)16-8-2-1-3-9-16/h1-3,6-10,13,23H,4-5,11-12,14H2,(H,20,22)/q-1 |
InChI Key |
ROBZYXDNDBVRHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC(=CC=C2)N(O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Nitro-3-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene can be achieved through several routes:
Chemical Reactions Analysis
1-Nitro-3-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso compounds or other higher oxidation states.
Reduction: Reduction of the nitro group can yield amines.
Substitution Reactions: The nitro group can participate in nucleophilic aromatic substitution reactions, especially when electron-withdrawing groups are present on the aromatic ring.
Scientific Research Applications
1-Nitro-3-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and other biochemical processes.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Nitro-3-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, influencing the activity of these targets. Additionally, the compound’s structure allows it to interact with specific binding sites, modulating biological pathways .
Comparison with Similar Compounds
1-Nitro-3-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene can be compared with other nitro compounds such as nitrobenzene and trinitrotoluene (TNT):
Nitrobenzene: A simpler aromatic nitro compound used primarily as a precursor in the synthesis of aniline.
Trinitrotoluene (TNT): A well-known explosive compound with three nitro groups, used in military and industrial applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
